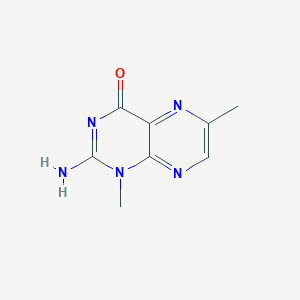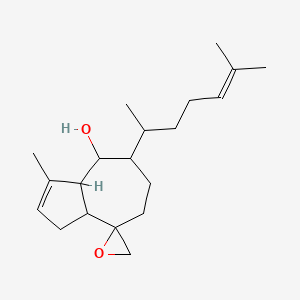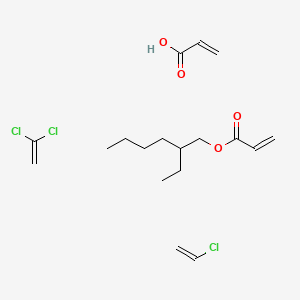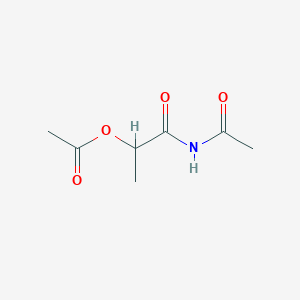
2-Amino-3-(propylsulfanyl)propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(propylsulfanyl)propan-1-ol is an organic compound that belongs to the class of amino alcohols It contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a propane backbone, with a propylsulfanyl group (-S-CH2CH2CH3) attached to the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(propylsulfanyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-chloropropylsulfanylpropane with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(propylsulfanyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The propylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: The major product is a ketone or aldehyde, depending on the specific reaction conditions.
Reduction: The major product is an amine.
Substitution: The major product depends on the substituent introduced during the reaction.
Applications De Recherche Scientifique
2-Amino-3-(propylsulfanyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(propylsulfanyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and function. The propylsulfanyl group may also play a role in modulating the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1-propanol: Lacks the propylsulfanyl group, making it less hydrophobic.
3-Amino-1-propanol: Has the amino group on the third carbon, altering its reactivity.
2-Amino-2-methyl-1-propanol: Contains a methyl group, affecting its steric properties.
Uniqueness
2-Amino-3-(propylsulfanyl)propan-1-ol is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
63222-11-7 |
|---|---|
Formule moléculaire |
C6H15NOS |
Poids moléculaire |
149.26 g/mol |
Nom IUPAC |
2-amino-3-propylsulfanylpropan-1-ol |
InChI |
InChI=1S/C6H15NOS/c1-2-3-9-5-6(7)4-8/h6,8H,2-5,7H2,1H3 |
Clé InChI |
ZMFDNPYYBWNTMS-UHFFFAOYSA-N |
SMILES canonique |
CCCSCC(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


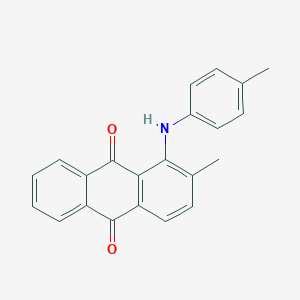
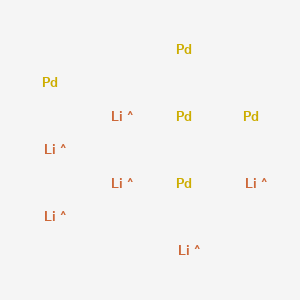
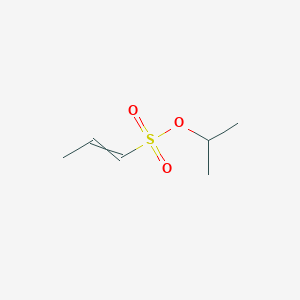
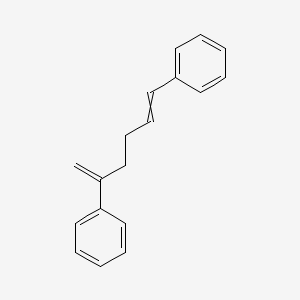
![Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate](/img/structure/B14505334.png)
![1-{[4-(Dodecylsulfanyl)butyl]sulfanyl}dodecane](/img/structure/B14505337.png)
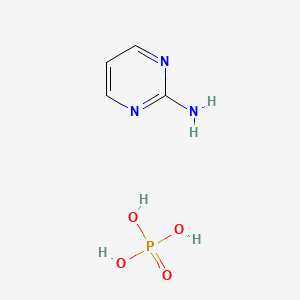
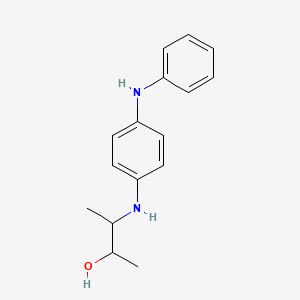
![2-[(Diphenylmethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14505359.png)
